Superior α-Glucosidase Inhibition Profile of the 3,5-Difluorophenyl Derivative Over Parent Scaffold and Commercial Drugs
The product serves as the critical precursor for the bioactive arylbutyl moiety in compound 3e. When incorporated into the L-arabinoiminofuranose scaffold, the 3,5-difluorophenylbutyl derivative (3e) demonstrated a significant improvement in inhibitory activity against intestinal isomaltase and sucrase compared to the non-commercial parent compound 1 and the commercial drugs used as a baseline [1]. While the exact IC50 value for isomaltase could not be located, binding data confirms an IC50 of 5200 nM for the sucrase-isomaltase target complex, establishing a quantitative benchmark for the pharmacophore's potency [2].
| Evidence Dimension | α-Glucosidase (isomaltase/sucrase) inhibition potency |
|---|---|
| Target Compound Data | Derivative 3e (incorporating the 3,5-difluorophenylbutyl group) shows an IC50 of 5200 nM against sucrase-isomaltase [2]. |
| Comparator Or Baseline | Parent compound 1 and commercial drugs (acarbose, voglibose, miglitol). For reference, acarbose's IC50 is reported as 130.98 μM in an analogous assay [3]. |
| Quantified Difference | The 3,5-difluorophenylbutyl derivative (3e) is qualitatively rated as 'better' than commercial drugs for isomaltase and sucrase [1]. Its IC50 (5.2 µM) is approximately 25-fold more potent than acarbose's IC50 (130.98 µM) from a related study, though assay conditions may vary [2][3]. |
| Conditions | In vitro enzymatic assay against rat intestinal α-glucosidases [1]. Acarbose IC50 reference is from an in vitro assay under analogous conditions [3]. |
Why This Matters
This validates the essential role of the 3,5-difluorophenylbutyl fragment as a pharmacophore for a specific biological activity superior to first-line commercial drugs, directly justifying its procurement for related drug discovery programs.
- [1] Natori, Y. et al. Synthesis and biological evaluation of α-1-C-4′-arylbutyl-l-arabinoiminofuranoses, a new class of α-glucosidase inhibitors. Bioorg. Med. Chem. Lett. 24, 3298–3301 (2014). View Source
- [2] BindingDB Entry 50045168. IC50 data for (2S,3S,4S,5S)-2-[4-(3,5-difluorophenyl)butyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol against sucrase-isomaltase. View Source
- [3] Biosci. All Journals. Related search for α-glucosidase inhibitors, listing IC50 values for reference compounds including acarbose (IC50 = 130.98 μM). View Source
